molecular formula C12H9N5 B12908403 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile

3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile

Katalognummer: B12908403
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: LGZUVXUQOFFIEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are widely studied for their pharmacological properties. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-amino-5-pyrazolone with indole derivatives under specific conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-5-(2-indolyl)-4-pyrazolecarbonitrile
  • 3-Amino-5-(4-indolyl)-4-pyrazolecarbonitrile
  • 3-Amino-5-(3-benzyl)-4-pyrazolecarbonitrile

Comparison: Compared to these similar compounds, 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile is unique due to the specific positioning of the indole moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C12H9N5

Molekulargewicht

223.23 g/mol

IUPAC-Name

3-amino-5-(1H-indol-3-yl)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C12H9N5/c13-5-8-11(16-17-12(8)14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,15H,(H3,14,16,17)

InChI-Schlüssel

LGZUVXUQOFFIEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=NN3)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.